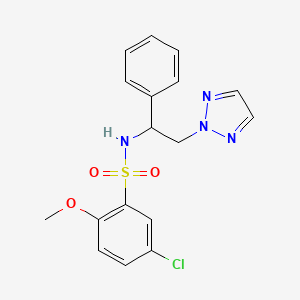

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

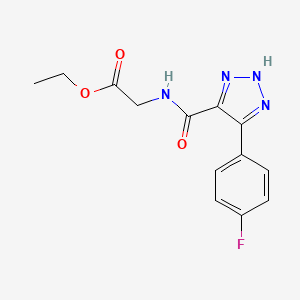

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicide Metabolism and Selectivity

- Chlorsulfuron, a derivative of benzenesulfonamide, demonstrates selective herbicidal activity in cereals due to the plants' ability to metabolize it into an inactive product. This metabolism involves hydroxylation and conjugation with a carbohydrate moiety, a process not found in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Pharmacological Applications

- SB-399885, a benzenesulfonamide derivative, acts as a potent and selective antagonist of the 5-HT6 receptor, showing potential as a cognitive enhancer. It has been found effective in reversing scopolamine-induced deficits in rodent models and may have therapeutic utility in cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

- A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized for photodynamic therapy applications. It exhibits high singlet oxygen quantum yield and good fluorescence properties, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Novel benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, with certain compounds inducing apoptosis in these cells. These derivatives have potential as anticancer agents, with some exhibiting caspase activity in cell lines (Żołnowska et al., 2016).

Hydrolysis and Chemical Stability

- Research on methoxymethyl phenyl sulfoxide, a related compound, reveals its acid-catalyzed hydrolysis without racemization, contributing to our understanding of the stability and reactivity of similar benzenesulfonamide compounds (Okuyama, Toyoda, & Fueno, 1990).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have nanomolar affinity for animal and human v1b receptors . These receptors play a crucial role in the regulation of the body’s response to stress.

Mode of Action

It’s likely that it interacts with its targets through a process known as electrophilic substitution . In this process, the compound forms a sigma-bond with the benzene ring of its target, generating a positively charged intermediate .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

Similar compounds have been shown to undergo oxidation , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to inhibit the production of certain inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds can be affected by air and moisture . Additionally, factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, potentially influencing the compound’s efficacy .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-25-16-8-7-14(18)11-17(16)26(23,24)21-15(12-22-19-9-10-20-22)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCUYRCBYFVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)